molecular formula C11H17NO2 B12902212 1-Butyl-3-(1-hydroxyethylidene)-5-methyl-1,3-dihydro-2H-pyrrol-2-one CAS No. 62672-68-8

1-Butyl-3-(1-hydroxyethylidene)-5-methyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B12902212
CAS No.: 62672-68-8
M. Wt: 195.26 g/mol
InChI Key: CKVITIZDYUBRKI-UHFFFAOYSA-N
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Description

1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone typically involves the condensation of a suitable aldehyde with a pyrrole derivative under acidic or basic conditions. One common method includes the reaction of 1-butyl-2-hydroxy-5-methylpyrrole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed:

    Oxidation: 1-(1-Butyl-2-oxo-5-methyl-1H-pyrrol-3-yl)ethanone.

    Reduction: 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanol.

    Substitution: 1-(1-Butyl-2-hydroxy-5-methyl-4-bromo-1H-pyrrol-3-yl)ethanone.

Scientific Research Applications

1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity.

Comparison with Similar Compounds

    1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Similar structure but with a methyl group instead of a butyl group.

    1-(1-Butyl-1H-pyrrol-2-yl)ethanone: Lacks the hydroxyl group present in 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone.

    1-(1-Butyl-2-hydroxy-1H-pyrrol-3-yl)ethanone: Similar structure but without the methyl group at the 5-position.

Uniqueness: 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both a hydroxyl group and a methyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. The butyl group also contributes to its lipophilicity, affecting its solubility and interaction with biological membranes.

Properties

CAS No.

62672-68-8

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-(1-butyl-2-hydroxy-5-methylpyrrol-3-yl)ethanone

InChI

InChI=1S/C11H17NO2/c1-4-5-6-12-8(2)7-10(9(3)13)11(12)14/h7,14H,4-6H2,1-3H3

InChI Key

CKVITIZDYUBRKI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC(=C1O)C(=O)C)C

Origin of Product

United States

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